2,3-Dihydroxypropyl methacrylate

Description

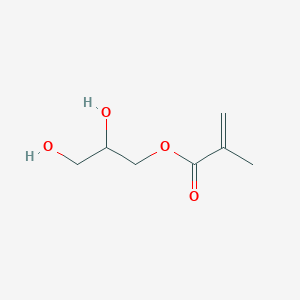

Structure

3D Structure

Propriétés

IUPAC Name |

2,3-dihydroxypropyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-5(2)7(10)11-4-6(9)3-8/h6,8-9H,1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRIMLDXJAPZHJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28474-30-8 | |

| Record name | Poly(glyceryl methacrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28474-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7057781 | |

| Record name | 2,3-Dihydroxypropyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenoic acid, 2-methyl-, 2,3-dihydroxypropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

5919-74-4 | |

| Record name | Glyceryl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5919-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005919744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2,3-dihydroxypropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dihydroxypropyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydroxypropyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/REQ9YDH79C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of High-Purity 2,3-Dihydroxypropyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of high-purity 2,3-dihydroxypropyl methacrylate (DHPMA), a versatile monomer with significant applications in the biomedical field, particularly in drug delivery systems and tissue engineering. This document details the two primary synthetic routes: the hydrolysis of glycidyl methacrylate (GMA) and a multi-step process involving the protection and deprotection of glycerol. It includes detailed experimental protocols, a comparative analysis of the synthetic methods, and a thorough description of purification and analytical techniques for ensuring high purity. The guide is intended to be a valuable resource for researchers and professionals involved in the development of advanced biomaterials.

Introduction

This compound (DHPMA), also known as glyceryl methacrylate, is a bifunctional monomer featuring a polymerizable methacrylate group and a hydrophilic diol functionality.[1][2] This unique structure makes it an ideal candidate for the synthesis of hydrophilic polymers and hydrogels with applications in various biomedical fields, including controlled drug release systems, tissue engineering scaffolds, and biocompatible coatings for medical devices.[1] The presence of the vicinal diol groups enhances water solubility and provides sites for further chemical modification.

The synthesis of DHPMA with high purity is crucial, as impurities, such as the isomeric 1,3-dihydroxypropyl methacrylate, can significantly affect polymerization kinetics and the final properties of the resulting polymer.[3] This guide provides a detailed examination of the most common and effective methods for synthesizing and purifying DHPMA to a high degree of purity (>99%).

Synthetic Routes

There are two primary pathways for the synthesis of this compound: the acid-catalyzed hydrolysis of glycidyl methacrylate (GMA) and a more controlled, multi-step approach starting from the protection of glycerol.

Method 1: Acid-Catalyzed Hydrolysis of Glycidyl Methacrylate (GMA)

This method involves the ring-opening of the epoxide group of glycidyl methacrylate in the presence of an acid catalyst and water to form the diol.[4] This is a direct and often preferred method due to its simplicity.[4]

Reaction Scheme:

Figure 1: Reaction scheme for the synthesis of DHPMA via GMA hydrolysis.

Reaction Mechanism:

The acid-catalyzed hydrolysis of the epoxide ring of GMA proceeds via a protonation-nucleophilic attack mechanism. The epoxide oxygen is first protonated by the acid catalyst, making the electrophilic carbon atoms of the epoxide ring more susceptible to nucleophilic attack by water. The water molecule then attacks one of the carbon atoms, leading to the opening of the epoxide ring and the formation of the diol.

Figure 2: Reaction mechanism for the acid-catalyzed hydrolysis of GMA.

Method 2: Synthesis from Protected Glycerol (Solketal Route)

This multi-step method offers greater control over the final product and can lead to higher purity.[4] It involves three main stages: protection of the 1,2-diol of glycerol, methacrylation of the remaining primary hydroxyl group, and subsequent deprotection to yield DHPMA.[4][5]

Reaction Scheme:

Figure 3: Reaction scheme for the synthesis of DHPMA from protected glycerol.

Experimental Protocols

Protocol for Method 1: Acid-Catalyzed Hydrolysis of Glycidyl Methacrylate

Materials:

-

Glycidyl methacrylate (GMA)

-

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

-

Deionized water

-

Sodium bicarbonate (NaHCO₃)

-

Sodium chloride (NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Inhibitor (e.g., hydroquinone monomethyl ether - MEHQ)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a mixture of glycidyl methacrylate and deionized water is prepared.

-

A catalytic amount of acid (e.g., 0.1 M H₂SO₄) is added to the mixture.

-

The reaction mixture is heated to a specified temperature (e.g., 80-90 °C) and stirred for a set duration (e.g., 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or HPLC.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The solution is neutralized with a saturated solution of sodium bicarbonate until the pH is approximately 7.

-

The aqueous solution is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, washed with brine (saturated NaCl solution), and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

An inhibitor (e.g., MEHQ) is added to the crude product to prevent polymerization during storage and purification.

-

The crude DHPMA is then purified by vacuum distillation.[3]

Protocol for Method 2: Synthesis from Protected Glycerol (Solketal Route)

Step 1: Synthesis of Solketal (2,2-Dimethyl-1,3-dioxolane-4-methanol)

Materials:

-

Glycerol

-

Anhydrous acetone

-

p-Toluenesulfonic acid (p-TSA) or another acid catalyst

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, glycerol and a large excess of anhydrous acetone are mixed.

-

A catalytic amount of p-toluenesulfonic acid is added.

-

The mixture is stirred at room temperature for several hours (e.g., 24 hours).

-

The reaction is quenched by the addition of sodium bicarbonate.

-

The solid is filtered off, and the excess acetone is removed by rotary evaporation.

-

The residue is purified by distillation under reduced pressure to yield pure solketal.

Step 2: Synthesis of Solketal Methacrylate

Materials:

-

Solketal

-

Methacryloyl chloride

-

Triethylamine (TEA) or another non-nucleophilic base

-

Anhydrous dichloromethane (DCM) or another suitable solvent

-

Inhibitor (e.g., MEHQ)

Procedure:

-

Solketal and triethylamine are dissolved in anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen).[5]

-

The solution is cooled in an ice bath.

-

Methacryloyl chloride is added dropwise to the cooled solution with vigorous stirring.[5]

-

The reaction is allowed to warm to room temperature and stirred for several hours (e.g., 12-24 hours).

-

The reaction mixture is washed with water, dilute HCl, and saturated sodium bicarbonate solution.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is removed by rotary evaporation.

-

An inhibitor is added to the crude product.

-

The crude solketal methacrylate is purified by vacuum distillation.[5]

Step 3: Deprotection of Solketal Methacrylate to Yield DHPMA

Materials:

-

Solketal methacrylate

-

Dilute hydrochloric acid (HCl) or another acid

-

Tetrahydrofuran (THF) or another suitable solvent

Procedure:

-

Solketal methacrylate is dissolved in a mixture of THF and dilute HCl.[4]

-

The solution is stirred at room temperature for several hours until the deprotection is complete (monitored by TLC or NMR).[4]

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in an organic solvent and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield DHPMA.

-

Further purification can be achieved by vacuum distillation.

Comparative Analysis of Synthesis Methods

The choice of synthetic route depends on factors such as desired purity, scale of the reaction, and available resources.

| Parameter | Method 1: GMA Hydrolysis | Method 2: Solketal Route |

| Starting Materials | Glycidyl methacrylate, Acid catalyst | Glycerol, Acetone, Methacryloyl chloride |

| Number of Steps | 1 | 3 |

| Typical Yield | Variable, can be high | High (often 95-98%)[4] |

| Purity of Crude Product | May contain unreacted GMA and by-products | Generally higher, fewer by-products |

| Control over Isomers | Prone to formation of 1,3-isomer | Higher regioselectivity, less 1,3-isomer |

| Overall Complexity | Simpler, more direct | More complex, requires multiple steps |

Purification of this compound

High-purity DHPMA is essential for most applications. The primary method for purifying crude DHPMA is vacuum distillation .[3] This technique allows for the separation of DHPMA from less volatile impurities and unreacted starting materials at a lower temperature, which is crucial to prevent thermal polymerization of the monomer.

Typical Vacuum Distillation Parameters:

-

Boiling Point: 140 °C at 0.6 mmHg[2]

-

Inhibitor: It is critical to add a polymerization inhibitor (e.g., MEHQ) to the distillation flask to prevent polymerization at elevated temperatures.

Analytical Techniques for Quality Control

To ensure the high purity of the synthesized DHPMA, several analytical techniques are employed.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is a powerful tool for confirming the chemical structure of DHPMA and assessing its purity.[3] The presence of characteristic peaks and their integration values can verify the correct isomer and the absence of impurities.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.1 | s | 1H | CH =C (trans to ester) |

| ~5.6 | s | 1H | CH =C (cis to ester) |

| ~4.2 | m | 2H | -O-CH ₂- |

| ~3.9 | m | 1H | -CH (OH)- |

| ~3.7 | m | 2H | -CH ₂(OH) |

| ~2.5 | br s | 2H | -OH |

| ~1.9 | s | 3H | -CH ₃ |

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of DHPMA and to quantify any impurities, including the 1,3-dihydroxypropyl methacrylate isomer.[3] A reversed-phase HPLC method is typically employed.

Suggested HPLC Conditions:

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Experimental Workflows

Figure 4: Experimental workflow for DHPMA synthesis via GMA hydrolysis.

References

A Comprehensive Technical Guide to 2,3-Dihydroxypropyl Methacrylate (CAS: 5919-74-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydroxypropyl methacrylate (DHPMA), also known as glycerol monomethacrylate (GMA), is a hydrophilic, bifunctional monomer of significant interest in the fields of polymer chemistry and biomedical engineering. Its unique structure, featuring a polymerizable methacrylate group and a vicinal diol, allows for the synthesis of highly hydrophilic and biocompatible polymers with tunable properties. This technical guide provides an in-depth overview of DHPMA, including its chemical and physical properties, synthesis and polymerization methodologies, and diverse applications, with a particular focus on its role in drug delivery systems, tissue engineering, and biocompatible coatings. Detailed experimental protocols and safety information are also provided to facilitate its use in a research and development setting.

Chemical and Physical Properties

This compound is a colorless to light yellow, oily liquid.[1] Its dual functionality, stemming from the methacrylate vinyl group and the two hydroxyl groups, dictates its chemical behavior and wide range of applications.[2] The hydroxyl groups impart hydrophilicity and provide sites for further chemical modification or cross-linking.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 5919-74-4 | [4][5] |

| Molecular Formula | C₇H₁₂O₄ | [4][6] |

| Molecular Weight | 160.17 g/mol | [4][6] |

| Density | 1.161 - 1.2 g/cm³ | [5][6] |

| Boiling Point | 140 °C at 0.6 mmHg; 310.3 °C at 760 mmHg | [5][6] |

| Flash Point | 127.3 °C | [5][6] |

| Refractive Index (n20/D) | 1.470 - 1.476 | [5][] |

| Water Solubility | 100 g/L at 25 °C | [6] |

| Hydrogen Bond Donor Count | 2 | [4][] |

| Hydrogen Bond Acceptor Count | 4 | [] |

| IUPAC Name | 2,3-dihydroxypropyl 2-methylprop-2-enoate | [4][8] |

| Synonyms | Glycerol monomethacrylate (GMA/GMMA), Glyceryl methacrylate | [4][6][9] |

Synthesis and Purification

High-purity DHPMA is crucial for research applications, particularly in the biomedical field. The most common synthetic routes involve the ring-opening of a precursor, glycidyl methacrylate (GMA), or the deprotection of a protected form of DHPMA.

Experimental Protocol: Synthesis via Acid-Catalyzed Hydrolysis of Glycidyl Methacrylate (GMA)

This method is often preferred as it can be performed in an aqueous medium and avoids complex separation procedures.[3][6]

Methodology:

-

Reaction Setup: An aqueous solution of glycidyl methacrylate (GMA) is prepared.

-

Acid Catalyst: A catalytic amount of a strong acid (e.g., hydrochloric acid) is added to the solution.[3]

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., 80 °C) for a specified duration (e.g., 9 hours) in the presence of air to facilitate the quantitative conversion of GMA to DHPMA.[6]

-

Monitoring: The progress of the reaction can be monitored using techniques like ¹H NMR spectroscopy to confirm the disappearance of the epoxide protons and the appearance of the diol protons.[6]

-

Work-up: Upon completion, the solution containing DHPMA can often be used directly for polymerization, or the product can be purified further.

Synthesis of DHPMA via acid-catalyzed hydrolysis of Glycidyl Methacrylate.

Experimental Protocol: Synthesis from a Ketal-Protected Precursor

This multi-step method offers high yields (95-98%) and is suitable for applications requiring very high purity monomer.[3]

Methodology:

-

Protection: Glycerol is reacted with acetone in the presence of an acid catalyst to form 1,2-isopropylidene glycerol (IPG), also known as solketal. This protects the vicinal diol.[4]

-

Esterification: The protected glycerol (IPG) is then reacted with methacryloyl chloride in the presence of a base like triethylamine to neutralize the HCl byproduct. This forms (2,2-dimethyl-1,3-dioxolan-4-yl)methyl methacrylate.[3][4]

-

Deprotection (Hydrolysis): The protecting group is removed by acid-catalyzed hydrolysis. The protected monomer is treated with a dilute acid (e.g., HCl) in a solvent mixture like tetrahydrofuran and water. This cleaves the ketal group, yielding high-purity DHPMA.[3]

-

Purification: The crude DHPMA is often purified by vacuum distillation to remove impurities, unreacted starting materials, and isomers.[3]

Multi-step synthesis of high-purity DHPMA using a protecting group strategy.

Polymerization

DHPMA readily undergoes free-radical polymerization through its methacrylate group to form poly(this compound), or p(DHPMA).[3] This hydrophilic polymer is a key component in many biomedical materials.[10]

Free-Radical Polymerization

Conventional free-radical polymerization can be initiated using thermal or photoinitiators. For example, the free-radical polymerization of DHPMA and its acrylate analogue (2,3-dihydroxypropyl acrylate) has been studied in water-dioxane solutions.[4] Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have also been successfully employed to synthesize well-defined p(DHPMA)-based block copolymers.[6][11]

Copolymerization

DHPMA can be copolymerized with various other monomers to tailor the properties of the resulting polymer. A notable example is the copolymerization with N-isopropylacrylamide (NIPAm) to create thermo-responsive polymers.[10] The introduction of the hydrophilic DHPMA monomer can be used to tune the lower critical solution temperature (LCST) of p(NIPAm).[10]

Table 2: Reactivity Ratios for Copolymerization of DHPMA and N-isopropylacrylamide (NIPAm)

| Monomer 1 | r₁ | Monomer 2 | r₂ | System/Conditions | Reference |

| DHPMA | 3.09 | NIPAm | 0.11 | Free radical copolymerization | [10] |

The reactivity ratios indicate that DHPMA has a greater preference for homopolymerization, while NIPAm prefers to copolymerize.[10]

Key Applications in Research and Drug Development

The unique combination of a polymerizable group and a hydrophilic diol functionality makes DHPMA a versatile monomer for a wide range of applications, particularly in the biomedical field.[2][3]

Hydrogels for Drug Delivery and Tissue Engineering

p(DHPMA) is extensively used to create hydrogels, which are three-dimensional, water-swollen polymer networks.[2][3] These hydrogels are highly biocompatible and can be designed for the controlled and sustained release of therapeutic agents.[3][] They are also used as scaffolds in tissue engineering, providing a supportive environment for cell growth and tissue regeneration.[3] The high water content and biocompatibility of p(DHPMA) hydrogels are advantageous for applications like wound dressings and soft contact lenses.[2][10]

Biocompatible Coatings

DHPMA is used to modify the surfaces of medical devices such as catheters and biosensors.[2] Polymer brushes of p(DHPMA) can be grafted onto surfaces to create highly hydrophilic, anti-fouling coatings that resist protein adhesion and thrombus formation, improving the biocompatibility of implanted devices.[2][3]

References

- 1. This compound [myskinrecipes.com]

- 2. This compound - Natural Micron Pharm Tech [nmpharmtech.com]

- 3. This compound | High-Purity RUO [benchchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Glyceryl monomethacrylate | CAS#:5919-74-4 | Chemsrc [chemsrc.com]

- 6. Cas 5919-74-4,this compound | lookchem [lookchem.com]

- 8. Glyceryl methacrylate | C7H12O4 | CID 65442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemicalbook.com [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. opendata.uni-halle.de [opendata.uni-halle.de]

physical properties of glyceryl monomethacrylate

An In-depth Technical Guide to the Physical Properties of Glyceryl Monomethacrylate

Introduction

Glyceryl monomethacrylate (GMA) is a hydrophilic monomer that possesses both a methacrylate group and hydroxyl functionalities.[1][2] This bifunctional nature makes it a versatile building block in polymer chemistry, enabling the creation of materials with tailored properties such as hydrophilicity, adhesion, and cross-linking capabilities.[1][2] GMA is particularly significant in the development of biomedical materials, including hydrogels for drug delivery and soft contact lenses, as well as in the formulation of hydrophilic coatings, adhesives, and sealants.[1][2][3] This guide provides a comprehensive overview of the core , intended for researchers, scientists, and professionals in drug development.

Core Physical Properties

The physical characteristics of glyceryl monomethacrylate are crucial for its handling, processing, and application in various fields. The following table summarizes its key quantitative physical properties.

| Property | Value | Conditions |

| Molecular Weight | 160.17 g/mol | |

| Density | 1.1150 g/cm³ | 20.0 °C |

| 1.2 ± 0.1 g/cm³ | ||

| Boiling Point | 95 - 97 °C | 0.067 hPa |

| 310.3 ± 32.0 °C | 760 mmHg | |

| Melting Point | < -10 °C | |

| Refractive Index | 1.47 | |

| 1.476 | ||

| Viscosity (Dynamic) | 203 mPa·s | 20 °C |

| 45.5 mPa·s | 40 °C | |

| Solubility in Water | Miscible (1000 g/L) | 20 °C, pH 5.4 - 5.7 |

| Partition Coefficient (log Kow) | -0.12 | 23 °C, pH 6.2 |

| Vapor Pressure | 0.000625 hPa | 25 °C |

| Flash Point | > 100 °C | Closed cup |

Experimental Protocols

The determination of the follows standardized experimental protocols, many of which are outlined by the Organisation for Economic Co-operation and Development (OECD) guidelines.

Density

The density of liquid substances like glyceryl monomethacrylate is commonly determined using the ASTM D1298 method.[4] This protocol involves the use of a hydrometer to measure the relative density of the liquid, which can then be converted to density.

Viscosity

The dynamic viscosity of glyceryl monomethacrylate was determined according to OECD Guideline 114.[5] This method typically employs a rotational viscometer, which measures the torque required to rotate a spindle in the fluid at a constant speed. The viscosity is then calculated from the torque, the spindle's geometry, and the rotational speed.

Solubility in Water

The water solubility was established using OECD Guideline 105.[4][5] This guideline describes several methods for determining the solubility of a substance in water, including the flask method, the elution column method, and the slow-stirring method. For a substance that is miscible with water, this is typically determined by visual inspection of mixing different proportions of the substance with water.

Partition Coefficient (n-octanol/water)

The partition coefficient (log Kow) was determined following OECD Guideline 107.[4][5] This value, which indicates the lipophilicity of a substance, is typically measured using the shake-flask method. This involves dissolving the substance in a mixture of n-octanol and water, allowing the two phases to separate, and then measuring the concentration of the substance in each phase.

Boiling Point

The boiling point at reduced pressure was determined from literature data.[5][6] For the boiling point at atmospheric pressure, a calculated value is often provided.[7] It is noted that glyceryl monomethacrylate cannot be distilled at normal pressure without decomposition.[5][6]

Flash Point

The flash point was determined using the closed-cup method as described in Directive 92/69/EEC, A.9.[4][6] This method involves heating the substance in a closed container and introducing an ignition source at regular temperature intervals to determine the lowest temperature at which the vapors will ignite.

Synthesis and Characterization Workflow

The following diagrams illustrate the synthesis of glyceryl monomethacrylate and a general workflow for its characterization.

References

- 1. 04180-25 | Glycerol monomethacrylate, mixture of isomers [5919-74 [clinisciences.com]

- 2. polysciences.com [polysciences.com]

- 3. Synthesis of High Molecular Weight Poly(glycerol monomethacrylate) via RAFT Emulsion Polymerization of Isopropylideneglycerol Methacrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. download.basf.com [download.basf.com]

- 5. download.basf.com [download.basf.com]

- 6. download.basf.com [download.basf.com]

- 7. Glyceryl monomethacrylate | CAS#:5919-74-4 | Chemsrc [chemsrc.com]

Solubility Profile of 2,3-Dihydroxypropyl Methacrylate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,3-Dihydroxypropyl methacrylate (DHPMA), a hydrophilic monomer crucial in the development of biocompatible polymers for drug delivery systems, dental materials, and other biomedical applications. Understanding the solubility of DHPMA in various organic solvents is paramount for its effective polymerization, formulation, and purification.

Core Topic: Solubility of this compound

This compound, also known as glyceryl monomethacrylate (GMA), is a functional monomer characterized by a polymerizable methacrylate group and a hydrophilic diol moiety. This bifunctional nature dictates its solubility in different solvent systems. While highly soluble in water, its behavior in organic solvents is critical for various applications.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments and its hydrophilic nature provide valuable insights into its solubility profile. The available quantitative data for water solubility is provided for reference.

Table 1: Solubility of this compound

| Solvent | Formula | Type | Solubility (at 25 °C) | Citation |

| Water | H₂O | Protic | 100 g/L | [1][2] |

| Methanol | CH₃OH | Protic | Soluble | |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Aprotic | Soluble | |

| Hexane | C₆H₁₄ | Nonpolar | Insoluble | |

| Tetrahydrofuran (THF) | C₄H₈O | Aprotic | Insoluble | |

| Chloroform | CHCl₃ | Nonpolar | Insoluble |

Note: "Soluble" and "Insoluble" are based on qualitative descriptions found in the literature. Quantitative determination is recommended for specific applications.

Experimental Protocols

Due to the lack of extensive published quantitative data, a standardized experimental protocol is essential for researchers to determine the solubility of this compound in specific organic solvents of interest. The following is a representative gravimetric method.

Protocol: Determination of Solubility by Isothermal Equilibrium

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (DHPMA), high purity

-

Selected organic solvent, analytical grade

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance (± 0.0001 g)

-

Glass vials with airtight seals

-

Micropipettes

-

Centrifuge

-

Drying oven or vacuum oven

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of DHPMA to a known volume of the selected organic solvent in a sealed glass vial. The excess solute should be visually present.

-

Equilibration: Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved DHPMA to settle. For finer suspensions, centrifugation at the set temperature can be employed to facilitate phase separation.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-weighed, calibrated micropipette. Avoid disturbing the undissolved solute.

-

Solvent Evaporation: Transfer the withdrawn sample to a pre-weighed, dry vial. Determine the weight of the vial with the sample. Evaporate the solvent from the sample in a drying oven or vacuum oven at a temperature that ensures complete solvent removal without degrading the DHPMA.

-

Mass Determination: After complete evaporation of the solvent, cool the vial to room temperature in a desiccator and weigh it. The difference in weight before and after solvent evaporation gives the mass of the dissolved DHPMA.

-

Calculation: Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Mass of dissolved DHPMA / Volume of supernatant withdrawn) x 100

-

Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.

Mandatory Visualizations

Synthesis and Purification Workflow for this compound

The following diagram illustrates a common synthetic route for obtaining high-purity this compound, which involves the protection of glycerol, esterification, and subsequent deprotection.

Caption: Synthesis of this compound via a Protection-Esterification-Deprotection Strategy.

Logical Flow for Solubility Determination

The following diagram outlines the logical steps involved in the experimental determination of solubility.

Caption: Workflow for the Gravimetric Determination of Solubility.

References

2,3-Dihydroxypropyl Methacrylate (DHPMA): A Comprehensive Technical Guide

Introduction

2,3-Dihydroxypropyl methacrylate (DHPMA), also known as glyceryl monomethacrylate, is a versatile bifunctional monomer that has garnered significant attention in the fields of polymer chemistry, biomaterials, and drug development.[1][2][3] Its molecular structure is distinguished by the presence of a polymerizable methacrylate group and two hydrophilic hydroxyl groups.[1][2] This unique combination allows for the creation of polymers with tailored properties such as high hydrophilicity, biocompatibility, and the capacity for further chemical modification or cross-linking.[1][2] This guide provides an in-depth overview of DHPMA, focusing on its chemical properties, synthesis, experimental protocols, and applications relevant to researchers and drug development professionals.

Core Properties and Data

DHPMA's utility stems from its distinct chemical and physical properties. It is a specific isomer of glycerol monomethacrylate, where the methacrylate group is attached to one of the primary hydroxyl groups of glycerol.[1] This structure is fundamental to its role in forming hydrophilic and cross-linked polymer networks.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 160.17 g/mol [1][4][5][] |

| Molecular Formula | C₇H₁₂O₄[1][4][5][] |

| CAS Number | 5919-74-4[1][4][5] |

| IUPAC Name | 2,3-dihydroxypropyl 2-methylprop-2-enoate[4][7] |

| Synonyms | Glyceryl methacrylate, Glycerol monomethacrylate, GMMA[4][7][8] |

| Density | 1.161 g/cm³[8] |

| Boiling Point | 140°C at 0.6 mm Hg[][8] |

| Flash Point | 127.3 °C[8] |

| Water Solubility | 100 g/L at 25°C[8] |

| Hydrogen Bond Donor Count | 2[4] |

| Appearance | Colorless to light yellow oily liquid[9][10] |

Synthesis Methodologies

High-purity DHPMA is crucial for research, especially in biomedical applications. The most common synthesis strategies involve the ring-opening of a precursor or the deprotection of a protected diol to ensure the correct isomer is formed.

Logical Relationship: DHPMA Structure to Function

The dual functionality of DHPMA is key to its utility. The methacrylate group enables polymerization, while the two hydroxyl groups impart hydrophilicity and provide sites for cross-linking.

Experimental Protocols

Detailed methodologies are essential for reproducing research and developing new materials. Below are protocols for the synthesis of DHPMA and its subsequent polymerization into a hydrogel.

Protocol 1: Synthesis of DHPMA via Acid-Catalyzed Hydrolysis

This method involves the protection of glycerol, reaction with methacryloyl chloride, and subsequent deprotection to yield high-purity DHPMA.[4]

Methodology:

-

Protection: 1,2-Isopropylidene glycerol (IPG) is first synthesized by reacting glycerol with acetone in the presence of a catalytic amount of acid. This protects the adjacent hydroxyl groups.[4]

-

Esterification: The IPG is dissolved in chloroform under a nitrogen atmosphere. Methacryloyl chloride is added dropwise to the solution in an ice-water bath. Triethylamine is used to neutralize the HCl byproduct.[4]

-

Purification of Intermediate: The resulting triethylamine salts are removed by filtration. The organic mixture is then washed several times with distilled water to remove impurities.[4]

-

Deprotection: The ketal protecting group is removed via acid-catalyzed hydrolysis. The protected monomer is treated with a dilute acid, such as hydrochloric acid, in a solvent like aqueous tetrahydrofuran, to regenerate the 2,3-dihydroxypropyl functionality.[1]

-

Final Purification: The final crude product is purified by vacuum distillation to yield pure this compound.[3][4]

-

Purity Assessment: The purity and chemical structure of the final DHPMA monomer are confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (¹H NMR) spectroscopy.[1][3]

Protocol 2: Synthesis of a DHPMA-based Hydrogel for Drug Delivery

This protocol describes the free radical copolymerization of DHPMA with a comonomer, such as N-isopropylacrylamide (NIPAm), to form a thermo-responsive hydrogel suitable for controlled drug release studies.[3]

Methodology:

-

Preparation: Purified DHPMA and N-isopropylacrylamide (NIPAm) monomers are dissolved in a suitable solvent, such as water-dioxane solutions.[3][4] A free-radical initiator (e.g., AIBN) is added to the mixture.

-

Polymerization: The solution is subjected to several freeze-pump-thaw cycles to remove oxygen. The reaction is then heated to the desired temperature (e.g., 60-70°C) under a nitrogen atmosphere to initiate polymerization.[3] The reaction is allowed to proceed for a specified time.

-

Purification: The resulting copolymer, P(NIPAm-co-DHPMA), is isolated by precipitation into a non-solvent like cold diethyl ether. The precipitate is then re-dissolved and re-precipitated multiple times to remove unreacted monomers and initiator fragments.

-

Drying: The purified polymer is dried in a vacuum oven until a constant weight is achieved.

-

Characterization: The final copolymer is characterized to confirm its structure and properties. ¹H NMR is used to determine the copolymer composition.[3] Gel Permeation Chromatography (GPC) is used to determine the molecular weight and polydispersity index (PDI). Differential Scanning Calorimetry (DSC) can be used to measure the glass transition temperature (Tg) of the hydrogel.[11]

Applications in Research and Drug Development

The unique properties of DHPMA-based polymers make them highly valuable in the biomedical and pharmaceutical sectors.[12]

-

Drug Delivery Systems: The hydrophilic nature of DHPMA polymers allows for the creation of hydrogel matrices that can encapsulate therapeutic agents. These hydrogels enable the controlled and sustained release of drugs.[1][2] Copolymers can be designed to be stimuli-responsive (e.g., to temperature), providing a mechanism for targeted drug delivery.[3]

-

Tissue Engineering: DHPMA-based polymers can be fabricated into three-dimensional scaffolds. These scaffolds mimic the extracellular matrix, providing a supportive environment for cell adhesion, growth, and tissue regeneration.[1][3]

-

Biocompatible Coatings: Medical devices such as catheters and biosensors can be coated with DHPMA-based polymers. The hydrophilic surface reduces protein adhesion and thrombosis, improving the biocompatibility and safety of the device.[2][3]

-

Contact Lenses: DHPMA is a key component in the manufacturing of soft contact lenses. Its hydrophilicity contributes to high water content, which is essential for comfort and oxygen permeability to the cornea.[2][3][10]

-

Dental Materials: In dentistry, DHPMA is used in the formulation of dental composites, adhesives, and resins. It enhances adhesion and contributes to the durability and biocompatibility of the final material.[1][9][10]

Conclusion

This compound is a monomer of significant importance for creating advanced polymeric materials. Its dual functionality provides a straightforward path to synthesizing hydrophilic, biocompatible, and cross-linkable polymers. For researchers and professionals in drug development and biomaterials, DHPMA offers a versatile platform for designing innovative solutions for controlled drug release, tissue regeneration, and enhancing the safety and efficacy of medical devices. The detailed protocols and data provided in this guide serve as a foundational resource for leveraging the potential of DHPMA in scientific and industrial applications.

References

- 1. This compound | High-Purity RUO [benchchem.com]

- 2. This compound - Natural Micron Pharm Tech [nmpharmtech.com]

- 3. mdpi.com [mdpi.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound | 5919-74-4 [chemicalbook.com]

- 7. Glyceryl methacrylate | C7H12O4 | CID 65442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Cas 5919-74-4,this compound | lookchem [lookchem.com]

- 9. guidechem.com [guidechem.com]

- 10. This compound [myskinrecipes.com]

- 11. researchgate.net [researchgate.net]

- 12. datainsightsmarket.com [datainsightsmarket.com]

2,3-Dihydroxypropyl methacrylate safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of 2,3-Dihydroxypropyl Methacrylate

Chemical Identification

This compound, also known as glyceryl monomethacrylate (GMMA), is a chemical compound frequently used in the synthesis of polymers and copolymers.[1] It is particularly valuable in the production of dental materials, coatings, and adhesives due to its ability to enhance adhesion and durability.[1] This guide provides comprehensive safety and handling information for researchers, scientists, and professionals in drug development.

| Identifier | Value |

| Chemical Name | This compound[2][3][4] |

| Synonyms | Glyceryl monomethacrylate (GMMA), Glycerol monomethacrylate[2][5] |

| CAS Number | 5919-74-4[2][3][4] |

| EC Number | 227-642-6[2][6] |

| Molecular Formula | C7H12O4[2][3][4] |

| Molecular Weight | 160.17 g/mol [2][7] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and leads to serious eye irritation.[3][4] It may also cause respiratory irritation.[3][4] The primary hazards are associated with direct contact and inhalation.[8]

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3][4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][4][5][9] |

| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation[3][4][5][9][10] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[3][4] |

Signal Word: Warning[3][5][9][10]

Precautionary Statements (Prevention):

-

P270: Do not eat, drink or smoke when using this product.[11]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[2][3][4][9]

Precautionary Statements (Response):

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3][4][9][10]

-

P332+P313: If skin irritation occurs: Get medical advice/attention.[5][9]

-

P337+P313: If eye irritation persists: Get medical advice/attention.[5][9]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value |

| Physical State | Liquid / Oil[3][5] |

| Color | Colorless[5] |

| Boiling Point | 140°C @ 0.6 mmHg[5] / 310.3°C @ 760 mmHg[3] |

| Density | ~1.16 - 1.2 g/cm³[6][8] |

| Flash Point | 127.3°C[6][8] |

| Water Solubility | 100 g/L at 25°C[5] |

| Vapor Pressure | 0.0±1.5 mmHg at 25°C[8] |

Detailed Safety Protocols and Procedures

Strict adherence to safety protocols is mandatory when handling this compound to minimize risk to personnel and the environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The selection of equipment must be based on the concentration and amount of the substance at the specific workplace.[3][12]

| Protection Type | Specification |

| Eye/Face Protection | Wear chemical safety goggles and a face shield. Equipment should be tested and approved under government standards like NIOSH (US) or EN 166 (EU).[12] |

| Skin Protection | Wear a complete suit protecting against chemicals and chemical-resistant gloves.[3][12] Gloves must be inspected before use and disposed of properly after contamination.[4][12] Wash hands thoroughly after handling.[4][12] |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[11][13] If ventilation is inadequate or for nuisance exposures, use a NIOSH-approved P95 (US) or P1 (EU EN 143) particle respirator.[3] |

Handling and Storage

Proper handling and storage are critical to prevent accidents and degradation of the chemical.

-

Handling: Avoid contact with skin, eyes, and clothing.[3][12] Avoid the formation and inhalation of dust, aerosols, or vapors.[3][11] Handle in a well-ventilated place.[11] Keep away from heat, sparks, and open flames.[12][13] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[11][12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[14] Recommended storage temperature is 2-8°C, protected from light and under an inert atmosphere.[3][4][15] Store locked up.[13] The product should be used within its specified storage duration, as prolonged storage should be avoided.[16]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure. Always consult a physician and show them the Safety Data Sheet (SDS).[3][4][12]

-

If Inhaled: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Consult a physician immediately.[2][3]

-

In Case of Skin Contact: Immediately take off all contaminated clothing.[11] Wash the affected area with soap and plenty of water for at least 15 minutes.[2][3] Seek immediate medical attention.[12]

-

In Case of Eye Contact: Rinse the eyes cautiously and thoroughly with plenty of water for at least 15 minutes, holding the eyelids open.[2][3] Remove contact lenses if present and easy to do.[2][3] Continue rinsing and consult a physician immediately.[2][12]

-

If Swallowed: Do NOT induce vomiting.[2][12] Rinse the mouth with water and never give anything by mouth to an unconscious person.[2][12] Call a physician or Poison Control Center immediately.[2]

Accidental Release Measures (Spill Protocol)

In the event of a spill, prioritize personal safety and environmental protection.

-

Ensure Personal Safety: Wear appropriate personal protective equipment, including respiratory protection.[3][12] Evacuate non-essential personnel from the area.[3][12] Ensure adequate ventilation.[3][12]

-

Control Ignition Sources: Remove all sources of ignition from the spill area.[12]

-

Containment: Prevent the spill from spreading further or entering drains.[3][4][12]

-

Cleanup: For liquid spills, absorb with an inert material such as sand, diatomite, or universal binders.[13] For solid spills, sweep or shovel the material into a suitable, closed container for disposal, avoiding dust formation.[3][4]

-

Disposal: Dispose of the contaminated material as hazardous waste in accordance with local, regional, and national regulations.[2][13]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[2][4][12]

-

Specific Hazards: The product is a combustible liquid.[17] Thermal decomposition can release irritating and toxic gases, including carbon oxides.[12][14] Vapors may form explosive concentrations in low-lying areas.[12]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][4][12] Use water spray to cool unopened containers.[12]

Workflow Visualizations

The following diagrams illustrate key safety and handling workflows for this compound.

Caption: Workflow for Safe Handling and Storage.

Caption: Emergency Response Protocol for a Chemical Spill.

Caption: First Aid Response to Personal Exposure.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. angenechemical.com [angenechemical.com]

- 5. This compound | 5919-74-4 [amp.chemicalbook.com]

- 6. CAS # 5919-74-4, this compound, Dihydroxypropyl methacrylate, Glyceryl methacrylate - chemBlink [chemblink.com]

- 7. Glyceryl methacrylate | C7H12O4 | CID 65442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Glyceryl monomethacrylate | CAS#:5919-74-4 | Chemsrc [chemsrc.com]

- 9. bg.cpachem.com [bg.cpachem.com]

- 10. download.basf.com [download.basf.com]

- 11. echemi.com [echemi.com]

- 12. utsi.edu [utsi.edu]

- 13. bg.cpachem.com [bg.cpachem.com]

- 14. fishersci.com [fishersci.com]

- 15. 5919-74-4|this compound|BLD Pharm [bldpharm.com]

- 16. download.basf.com [download.basf.com]

- 17. fishersci.com [fishersci.com]

Thermal Properties of Poly(2,3-Dihydroxypropyl Methacrylate): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(2,3-dihydroxypropyl methacrylate) (PDHPMA), also known as poly(glycerol monomethacrylate), is a hydrophilic polymer with significant potential in various biomedical and pharmaceutical applications. Its biocompatibility, hydrophilicity, and tunable properties make it an attractive material for drug delivery systems, hydrogels, and biocompatible coatings. A thorough understanding of its thermal properties is crucial for its processing, sterilization, and performance in these applications. This technical guide provides an in-depth overview of the thermal characteristics of PDHPMA, including its glass transition and thermal decomposition behavior. The information is supported by detailed experimental protocols and visual representations of the analytical workflows.

Thermal Properties of Poly(this compound)

The key thermal properties of a polymer are its glass transition temperature (Tg) and its thermal decomposition profile. These properties dictate the material's behavior at different temperatures, influencing its mechanical state and stability.

Glass Transition Temperature (Tg)

Thermal Decomposition

Thermogravimetric analysis (TGA) is employed to evaluate the thermal stability of a polymer by monitoring its mass change as a function of temperature. While specific TGA data for PDHPMA homopolymer is not explicitly detailed in the available literature, studies on analogous polymers provide valuable insights. For instance, the thermal degradation of poly(2-hydroxypropyl methacrylate), a polymer with a similar hydroxypropyl side group, has been investigated. The analysis of this related polymer can offer an approximation of the thermal stability of PDHPMA.

The following table summarizes the key thermal properties, with data for PDHPMA being estimated based on closely related polymers.

| Thermal Property | Description | Value (°C) | Reference Polymer |

| Glass Transition Temperature (Tg) | Temperature of transition from a glassy to a rubbery state. | ~ 88.2 | Poly(2-hydroxyethyl methacrylate) |

| Initial Decomposition Temperature (Tonset) | Temperature at which significant weight loss begins. | ~ 196 | Poly(2-hydroxypropyl methacrylate)[2] |

| Temperature of Maximum Decomposition Rate (Tmax) | Temperature at which the rate of weight loss is highest. | ~ 275 | Poly(2-hydroxypropyl methacrylate)[2] |

Experimental Protocols

Accurate determination of the thermal properties of PDHPMA relies on standardized experimental procedures. The following sections detail the methodologies for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) as they would be applied to this polymer.

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination

DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.

Methodology:

-

Sample Preparation: A small sample of dried PDHPMA (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is calibrated for temperature and heat flow.

-

Thermal Program: The sample is subjected to a controlled temperature program, typically involving a heat-cool-heat cycle to erase any prior thermal history.

-

First Heating Scan: The sample is heated from ambient temperature to a temperature well above its expected Tg (e.g., 150 °C) at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere (flow rate of 50 mL/min).

-

Cooling Scan: The sample is then cooled back to the starting temperature at a controlled rate (e.g., 10 °C/min).

-

Second Heating Scan: A second heating scan is performed under the same conditions as the first. The Tg is determined from the inflection point in the heat flow curve of the second heating scan.

-

Thermogravimetric Analysis (TGA) for Thermal Decomposition Profiling

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides information on the thermal stability and decomposition profile of the polymer.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of PDHPMA (typically 10-20 mg) is placed in a TGA pan (e.g., platinum or alumina).

-

Instrument Setup: The TGA instrument is calibrated for mass and temperature.

-

Thermal Program: The sample is heated in a controlled atmosphere, typically an inert gas like nitrogen, to prevent oxidative degradation.

-

The sample is heated from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

The mass of the sample is continuously monitored throughout the heating process.

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine:

-

Onset decomposition temperature (Tonset): The temperature at which significant mass loss begins.

-

Temperature of maximum decomposition rate (Tmax): Determined from the peak of the derivative of the TGA curve (DTG curve).

-

Residual mass: The percentage of mass remaining at the end of the experiment.

-

Logical Relationship of Thermal Properties to Polymer Structure

The thermal properties of PDHPMA are intrinsically linked to its molecular structure. The presence of the hydroxyl groups in the side chain leads to strong intermolecular hydrogen bonding.

This hydrogen bonding restricts the mobility of the polymer chains, which is expected to result in a relatively high glass transition temperature compared to methacrylates with less polar side chains. The thermal stability is governed by the strength of the covalent bonds within the polymer backbone and side chains. The degradation of polymethacrylates often involves depolymerization and side-chain reactions.

Conclusion

This technical guide has summarized the key thermal properties of poly(this compound) and provided detailed experimental protocols for their determination. While specific quantitative data for PDHPMA homopolymer remains a subject for further direct experimental investigation, the data from analogous hydrophilic methacrylate polymers provide a valuable baseline for researchers, scientists, and drug development professionals. The methodologies and workflows presented herein offer a robust framework for the thermal characterization of PDHPMA and similar materials, which is essential for advancing their application in the biomedical and pharmaceutical fields.

References

Methodological & Application

Application Notes and Protocols for Free Radical Polymerization of 2,3-Dihydroxypropyl Methacrylate (DHPMA)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the free radical polymerization of 2,3-dihydroxypropyl methacrylate (DHPMA), a hydrophilic monomer of significant interest for biomedical applications such as hydrogels, drug delivery systems, and biocompatible coatings.

Introduction

This compound (DHPMA), also known as glyceryl monomethacrylate, is a functional monomer that possesses a polymerizable methacrylate group and two hydroxyl groups. This diol functionality imparts hydrophilicity and provides sites for further chemical modification. Free radical polymerization is a common and versatile method for synthesizing poly(this compound) (poly(DHPMA)). This document outlines a detailed protocol for the solution polymerization of DHPMA, along with expected quantitative data and a schematic of the polymerization process.

Experimental Protocol: Solution Polymerization of DHPMA

This protocol is adapted from established procedures for the free radical polymerization of methacrylate monomers.[1][2]

2.1. Materials

-

This compound (DHPMA), purity >99%

-

Azobisisobutyronitrile (AIBN), initiator

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Methanol, for precipitation

-

Nitrogen gas (99.99% purity)

-

Schlenk flask

-

Magnetic stirrer and stir bar

-

Water bath or oil bath with temperature controller

-

Vacuum line

2.2. Monomer Purification

For reproducible results, it is crucial to use purified DHPMA. Commercial DHPMA may contain inhibitors and isomers. It is recommended to purify DHPMA by vacuum distillation before use.[3]

2.3. Polymerization Procedure

-

Reaction Setup: In a clean, dry Schlenk flask equipped with a magnetic stir bar, add the desired amount of this compound (DHPMA) and the initiator, azobisisobutyronitrile (AIBN).

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the Schlenk flask to dissolve the monomer and initiator.

-

Degassing: Seal the Schlenk flask and purge the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization. Alternatively, perform three freeze-pump-thaw cycles for more rigorous oxygen removal.

-

Polymerization: Immerse the sealed Schlenk flask in a preheated water or oil bath set to 70 °C. Maintain constant magnetic stirring.

-

Reaction Monitoring (Optional): To monitor the reaction kinetics, samples can be withdrawn from the reaction mixture at predetermined time points using a nitrogen-purged syringe. The monomer conversion can be determined by techniques such as ¹H NMR spectroscopy or gravimetry.

-

Termination and Precipitation: After the desired reaction time, terminate the polymerization by cooling the flask in an ice bath and exposing the reaction mixture to air. Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as methanol, while stirring.

-

Purification: Collect the precipitated polymer by filtration. To further purify the polymer, it can be redissolved in a small amount of DMSO and reprecipitated in methanol. Repeat this process two to three times.

-

Drying: Dry the purified polymer in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.

Quantitative Data

The molecular weight and polydispersity of the resulting poly(DHPMA) are influenced by factors such as the monomer-to-initiator ratio, reaction time, and temperature. The following table provides representative data for the free radical polymerization of DHPMA.

| Monomer Concentration (mol/L) | Initiator (AIBN) (mol%) | Reaction Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

| 1.0 | 0.5 | 2 | >60 | 57,820 | 3.79 |

| 1.0 | 0.5 | 4 | >90 | 234,160 | 1.82 |

Note: The data presented is based on typical results for free radical polymerization of methacrylates and data from copolymerization studies where DHPMA has a high reactivity ratio, suggesting a preference for homopolymerization.[1][4] The molecular weight and PDI can vary significantly depending on the specific reaction conditions.

Visualizations

4.1. Experimental Workflow

Caption: Workflow for the free radical polymerization of DHPMA.

4.2. Signaling Pathway: Free Radical Polymerization Mechanism

Caption: General mechanism of free radical polymerization of DHPMA.

References

Application Notes and Protocols for the Synthesis of 2,3-Dihydroxypropyl Methacrylate (DHPMA) Hydrogels for Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of 2,3-dihydroxypropyl methacrylate (DHPMA) hydrogels as a versatile platform for controlled drug delivery.

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large amounts of water or biological fluids.[1] This high water content and porous structure make them excellent candidates for biomedical applications, particularly in drug delivery, as they can encapsulate therapeutic agents and release them in a controlled manner.[2][3] this compound (DHPMA) is a hydrophilic monomer that, when polymerized, forms hydrogels with excellent biocompatibility and tunable properties, making it a promising material for developing advanced drug delivery systems.[4][5] The hydroxyl groups in the DHPMA structure contribute to its high hydrophilicity and provide sites for potential modification.[4]

This document outlines the synthesis of DHPMA hydrogels via free-radical polymerization, methods for their characterization, and protocols for drug loading and in vitro release studies.

Data Presentation

Table 1: Swelling Behavior of DHPMA Hydrogels

| Hydrogel Formulation (DHPMA:Crosslinker molar ratio) | Swelling Ratio (%) in PBS (pH 7.4) | Swelling Ratio (%) in Acidic Media (pH 1.2) |

| 100:1 | 350 ± 25 | 330 ± 20 |

| 100:3 | 280 ± 20 | 265 ± 18 |

| 100:5 | 210 ± 15 | 195 ± 12 |

Note: Data is hypothetical and for illustrative purposes. Actual swelling ratios will vary based on specific experimental conditions.

Table 2: Drug Loading and Encapsulation Efficiency

| Hydrogel Formulation (DHPMA:Crosslinker molar ratio) | Model Drug | Drug Loading (%) | Encapsulation Efficiency (%) |

| 100:1 | Doxorubicin | 1.8 ± 0.2 | 90 ± 5 |

| 100:3 | Doxorubicin | 1.5 ± 0.1 | 75 ± 4 |

| 100:5 | Doxorubicin | 1.2 ± 0.1 | 60 ± 3 |

Note: Data is hypothetical and for illustrative purposes. Actual values will depend on the drug, loading method, and hydrogel composition.

Table 3: In Vitro Cumulative Drug Release of a Model Drug (e.g., Doxorubicin)

| Time (hours) | Cumulative Release (%) - 100:1 DHPMA:Crosslinker | Cumulative Release (%) - 100:3 DHPMA:Crosslinker | Cumulative Release (%) - 100:5 DHPMA:Crosslinker |

| 1 | 15 ± 2 | 10 ± 1.5 | 8 ± 1 |

| 6 | 45 ± 4 | 35 ± 3 | 28 ± 2.5 |

| 12 | 68 ± 5 | 55 ± 4 | 45 ± 3 |

| 24 | 85 ± 6 | 75 ± 5 | 65 ± 4 |

| 48 | 95 ± 5 | 88 ± 4 | 80 ± 3 |

Note: Data is hypothetical and for illustrative purposes and represents release in PBS at 37°C.

Experimental Protocols

Protocol 1: Synthesis of DHPMA Hydrogels by Free-Radical Polymerization

This protocol describes the synthesis of DHPMA hydrogels using a chemical initiator.

Materials:

-

This compound (DHPMA), purified

-

Ethylene glycol dimethacrylate (EGDMA) as a crosslinker

-

Ammonium persulfate (APS) as an initiator

-

N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator

-

Phosphate-buffered saline (PBS), pH 7.4

-

Deionized water

Procedure:

-

Monomer Solution Preparation: In a glass vial, dissolve the desired amount of DHPMA monomer and EGDMA crosslinker in deionized water to achieve the desired molar ratio (e.g., 100:1, 100:3, 100:5).

-

Initiator Addition: Add APS solution (e.g., 10% w/v in deionized water) to the monomer solution. The amount of initiator is typically 0.5-1.0 mol% with respect to the monomer.

-

Degassing: Purge the solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.

-

Initiation of Polymerization: Add TEMED (typically a few microliters) to the solution to accelerate the polymerization process. Mix thoroughly by gentle vortexing.

-

Casting and Curing: Immediately transfer the solution into a mold (e.g., between two glass plates with a spacer of desired thickness). Allow the polymerization to proceed at room temperature for 24 hours or until a solid hydrogel is formed.

-

Purification: After polymerization, carefully remove the hydrogel from the mold and immerse it in a large volume of deionized water for 48-72 hours, changing the water frequently to remove any unreacted monomers, crosslinker, and initiator.

-

Drying: The purified hydrogel can be dried to a constant weight in a vacuum oven at a low temperature (e.g., 40°C) for further characterization or drug loading.

Protocol 2: Characterization of DHPMA Hydrogels - Swelling Studies

This protocol details the determination of the swelling ratio of the synthesized hydrogels.

Materials:

-

Synthesized and dried DHPMA hydrogel discs of known weight

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acidic solution, pH 1.2 (e.g., 0.1 M HCl)

-

Analytical balance

-

Filter paper

Procedure:

-

Initial Weight: Accurately weigh the dried hydrogel discs (Wd).

-

Swelling: Immerse the dried hydrogel discs in an excess of the desired swelling medium (e.g., PBS or acidic solution) at a constant temperature (e.g., 37°C).

-

Weight Measurement at Intervals: At predetermined time intervals, remove the hydrogel from the swelling medium, gently blot the surface with filter paper to remove excess water, and weigh the swollen hydrogel (Ws).

-

Equilibrium Swelling: Continue the measurements until the weight of the swollen hydrogel becomes constant, indicating that equilibrium swelling has been reached.

-

Calculation of Swelling Ratio: The swelling ratio is calculated using the following formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100

Protocol 3: Drug Loading into DHPMA Hydrogels

This protocol describes a common method for loading a drug into the hydrogel matrix.

Materials:

-

Synthesized and dried DHPMA hydrogel discs

-

Model drug (e.g., Doxorubicin)

-

Appropriate solvent for the drug (e.g., deionized water or PBS)

Procedure:

-

Drug Solution Preparation: Prepare a solution of the model drug at a known concentration in the chosen solvent.

-

Equilibrium Swelling Method: Immerse the pre-weighed dried hydrogel discs in the drug solution for a sufficient period (e.g., 48-72 hours) at a specific temperature (e.g., room temperature or 37°C) to allow the hydrogel to swell and absorb the drug solution until equilibrium is reached.

-

Drying: After loading, remove the hydrogels from the drug solution and dry them to a constant weight in a vacuum oven at a low temperature.

-

Determination of Drug Loading: The amount of drug loaded can be determined by measuring the concentration of the drug remaining in the supernatant using a suitable analytical technique (e.g., UV-Vis spectrophotometry). The drug loading and encapsulation efficiency are calculated as follows: Drug Loading (%) = (Weight of drug in hydrogel / Weight of drug-loaded hydrogel) x 100 Encapsulation Efficiency (%) = (Weight of drug in hydrogel / Initial weight of drug in the solution) x 100

Protocol 4: In Vitro Drug Release Study

This protocol outlines the procedure for evaluating the release of a loaded drug from the DHPMA hydrogels.

Materials:

-

Drug-loaded DHPMA hydrogel discs

-

Release medium (e.g., PBS, pH 7.4)

-

Shaking incubator or water bath

-

Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer)

Procedure:

-

Release Setup: Place a pre-weighed drug-loaded hydrogel disc in a known volume of the release medium in a sealed container.

-

Incubation: Incubate the container in a shaking water bath at a constant temperature (e.g., 37°C) and gentle agitation.

-

Sample Collection: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

-

Drug Quantification: Analyze the concentration of the drug in the collected aliquots using a suitable and validated analytical method.

-

Cumulative Release Calculation: Calculate the cumulative percentage of drug released at each time point relative to the total amount of drug loaded in the hydrogel.

Mandatory Visualizations

Caption: Workflow for the synthesis of DHPMA hydrogels.

Caption: Experimental workflow for drug loading and release.

Caption: Key factors affecting drug release from DHPMA hydrogels.

References

- 1. Investigation of Swelling Behavior and Mechanical Properties of a pH-Sensitive Superporous Hydrogel Composite - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydrogels Based Drug Delivery Synthesis, Characterization and Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug Delivery Strategies and Biomedical Significance of Hydrogels: Translational Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. [PDF] Free Radical Copolymerization of N-Isopropylacrylamide and this compound: Reaction Kinetics and Characterizations | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for 2,3-Dihydroxypropyl Methacrylate in Dental Resin Composites

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2,3-Dihydroxypropyl methacrylate (DHPMA) in dental resin composites. Due to its hydrophilic nature, DHPMA is investigated as a monomer to potentially mitigate polymerization shrinkage stress and enhance the biocompatibility of dental restorative materials.

Introduction to this compound (DHPMA)

This compound (also known as glyceryl methacrylate or glycerol dimethacrylate) is a functional methacrylate monomer characterized by the presence of two hydroxyl groups. This diol functionality imparts hydrophilicity, which can influence the properties of the resulting polymer network in a dental composite. The primary rationale for incorporating DHPMA into dental resins is to control the effects of polymerization shrinkage and potentially improve biocompatibility.

Potential Effects of DHPMA on Dental Composite Properties

The incorporation of DHPMA into a dental resin composite is expected to influence several key properties. The hydrophilic nature of DHPMA is anticipated to increase water sorption, which can lead to hygroscopic expansion. This expansion may partially compensate for polymerization shrinkage, a major cause of stress at the restoration-tooth interface, potentially reducing the risk of marginal gap formation and secondary caries.[1][2] However, excessive water sorption can also negatively impact the mechanical stability and longevity of the composite.[3]

Data Presentation

Specific quantitative data on the effects of DHPMA in dental composites is limited in the current literature. The following tables present hypothetical data based on the expected behavior of hydrophilic monomers to illustrate the potential impact of DHPMA.

Table 1: Hypothetical Polymerization Shrinkage of DHPMA-Containing Composites

| Composite Formulation | DHPMA Concentration (wt%) | Volumetric Shrinkage (%) |

| Control (Bis-GMA/TEGDMA) | 0 | 3.5 ± 0.2 |

| Experimental 1 | 5 | 3.3 ± 0.3 |

| Experimental 2 | 10 | 3.1 ± 0.2 |

| Experimental 3 | 15 | 2.9 ± 0.3 |

Table 2: Hypothetical Water Sorption and Solubility of DHPMA-Containing Composites

| Composite Formulation | DHPMA Concentration (wt%) | Water Sorption (µg/mm³) | Solubility (µg/mm³) |

| Control (Bis-GMA/TEGDMA) | 0 | 25 ± 2 | 1.5 ± 0.3 |

| Experimental 1 | 5 | 35 ± 3 | 2.0 ± 0.4 |

| Experimental 2 | 10 | 45 ± 4 | 2.5 ± 0.5 |

| Experimental 3 | 15 | 55 ± 5 | 3.0 ± 0.6 |

Table 3: Hypothetical Mechanical Properties of DHPMA-Containing Composites

| Composite Formulation | DHPMA Concentration (wt%) | Flexural Strength (MPa) | Flexural Modulus (GPa) |

| Control (Bis-GMA/TEGDMA) | 0 | 130 ± 10 | 12 ± 1 |

| Experimental 1 | 5 | 120 ± 9 | 11 ± 1 |

| Experimental 2 | 10 | 110 ± 11 | 10 ± 0.9 |

| Experimental 3 | 15 | 100 ± 8 | 9 ± 0.8 |

Experimental Protocols

The following are detailed protocols for the synthesis of DHPMA, its incorporation into a dental resin composite, and the subsequent testing of key properties.

Synthesis of this compound (DHPMA)

DHPMA can be synthesized via the acid-catalyzed hydrolysis of glycidyl methacrylate (GMA).

Materials:

-

Glycidyl methacrylate (GMA)

-

Sulfuric acid (catalyst)

-

Deionized water

-

Sodium bicarbonate (for neutralization)

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (for drying)

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

In a round-bottom flask, dissolve GMA in an excess of deionized water.

-

Slowly add a catalytic amount of sulfuric acid to the solution while stirring.

-

Heat the mixture under reflux for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until the pH is neutral.

-